molecular formula C22H17N3O6 B2915912 ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate CAS No. 637755-58-9

ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2915912
CAS No.: 637755-58-9
M. Wt: 419.393
InChI Key: QJBMSGZADXGWPX-WJDWOHSUSA-N
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Description

Ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. The starting materials often include derivatives of naphthofuran, pyridine, and nitro compounds. The key steps in the synthesis may involve:

    Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives.

    Introduction of the nitropyridine moiety: This step involves the nitration of pyridine followed by coupling with the naphthofuran core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes.

Scientific Research Applications

Ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine moiety may play a crucial role in binding to these targets, while the naphthofuran core provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.

    Nitropyridine derivatives: Compounds with nitropyridine moieties but different core structures.

Uniqueness

Ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is unique due to its combination of a naphthofuran core with a nitropyridine moiety, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

Ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic uses based on recent research findings.

Chemical Structure

The compound features a naphtho[1,2-b]furan core with various functional groups that may contribute to its biological activity. The presence of the nitropyridine moiety is particularly noteworthy as it has been associated with diverse pharmacological effects.

Cytotoxicity

The cytotoxic effects of the compound have not been extensively reported; however, related compounds in its class have demonstrated varying degrees of cytotoxicity in cancer cell lines. For example, certain naphtho-furan derivatives exhibited selective toxicity against cancer cells while sparing normal cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated a series of naphtho-furan derivatives for their antibacterial properties. Compounds with similar structures to this compound were tested against E. coli and S. aureus. Results indicated that modifications at the 4-position significantly enhanced activity against these strains .
  • Cytotoxicity in Cancer Cells : Another investigation focused on a library of naphtho-furan compounds, revealing that certain substitutions led to increased cytotoxic effects in breast cancer cell lines. The study highlighted the importance of the substituent's electronic and steric properties in modulating biological activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds often act through:

  • Inhibition of DNA synthesis : Many naphtho-furan derivatives interfere with nucleic acid synthesis in bacteria.
  • Disruption of cell membrane integrity : Some derivatives have been shown to compromise bacterial cell membranes, leading to cell lysis.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(5-nitropyridin-2-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-3-30-22(27)18-12(2)31-21-15-7-5-4-6-14(15)20(26)16(19(18)21)11-24-17-9-8-13(10-23-17)25(28)29/h4-11,26H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOIUDFTWGKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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